3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
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Overview
Description
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is a complex heterocyclic compound that features an indazole moiety, an oxane ring, and an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Indazole Moiety: This can be achieved through the cyclization of ortho-substituted hydrazines with appropriate carbonyl compounds under acidic or basic conditions.
Construction of the Imidazo[1,2-b]pyridazine Core: This involves the condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization.
Attachment of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where an appropriate oxane derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indazole and imidazo[1,2-b]pyridazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Indazole Derivatives: Compounds with an indazole moiety that exhibit similar biological activities.
Oxane-Containing Compounds: Molecules that include an oxane ring, which can influence their chemical and biological properties.
Uniqueness
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and chemical reactivity. This unique structure allows for versatile modifications and the potential to target multiple biological pathways.
Properties
IUPAC Name |
3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-2-13-10-20-22-15(13)9-12(1)16-11-19-18-4-3-17(23-24(16)18)21-14-5-7-25-8-6-14/h1-4,9-11,14H,5-8H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOCFNVMBYJDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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